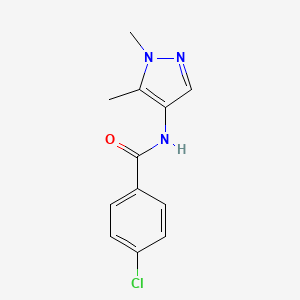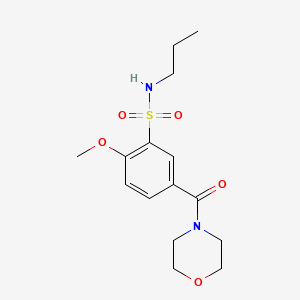
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide
Vue d'ensemble
Description
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide, also known as CDK9 inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer treatment. CDK9 is a protein that plays a crucial role in regulating gene expression, and its inhibition has been shown to be effective in preventing the growth of cancer cells.
Mécanisme D'action
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors work by blocking the activity of 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide, which is a protein that plays a crucial role in regulating gene expression. 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the transcriptional elongation of RNA polymerase II. By inhibiting 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide, 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors prevent the transcription of genes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors have been shown to have several biochemical and physiological effects. They can induce cell cycle arrest and apoptosis in cancer cells, prevent the growth and metastasis of tumors, and enhance the efficacy of other cancer treatments. 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors have also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors in lab experiments is their specificity for 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide. Unlike other CDK inhibitors, 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors do not affect the activity of other CDKs, which can lead to unwanted side effects. However, 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors can be toxic at high concentrations, which can limit their use in some experiments.
Orientations Futures
There are several future directions for the development of 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors. One direction is the optimization of the chemical structure of 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors to improve their efficacy and specificity. Another direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Additionally, the use of 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors in other diseases, such as neurodegenerative disorders and viral infections, is an area of active research. Finally, the identification of biomarkers that predict the response to 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors is an important area of research that could improve patient outcomes.
Applications De Recherche Scientifique
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors have been extensively studied for their potential use in cancer treatment. Several studies have shown that 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibition can prevent the growth of cancer cells by blocking the transcription of genes that are essential for their survival. 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide inhibitors have also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-chloro-N-(1,5-dimethylpyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-11(7-14-16(8)2)15-12(17)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMXWMCPUDATQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677069.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B4677071.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4677089.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4677091.png)
![propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B4677096.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-butylphenyl)quinoline](/img/structure/B4677112.png)
![5-(difluoromethyl)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4677114.png)

![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-3,4-dimethoxybenzohydrazide](/img/structure/B4677121.png)
![N-({5-[(4-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4677134.png)
![4-(4-acetylphenyl)-N-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbothioamide](/img/structure/B4677146.png)